Technical Documentation Center

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
  • CAS: 1019257-99-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine

Executive Summary This technical guide provides a rigorous framework for the spectroscopic characterization of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine . This molecule represents a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine . This molecule represents a critical pharmacophore in medicinal chemistry, combining the bioisosteric properties of the thiophene ring with the reactive versatility of the hydrazine moiety.

The guide is structured to move beyond simple data listing, offering a causal analysis of spectral features derived from the electronic interaction between the electron-rich thiophene donor and the electron-deficient pyrimidine acceptor. It serves as a definitive protocol for researchers validating the synthesis of this compound for antimicrobial or antitumor applications.

Molecular Architecture & Theoretical Framework

Before instrumental analysis, one must understand the electronic environment. The molecule features a push-pull system :

  • Electron Donor: The 2-thienyl group (at position 4) acts as a

    
    -donor, increasing electron density in the pyrimidine ring.
    
  • Steric Constraint: The 5-methyl group introduces steric strain, potentially twisting the thiophene ring slightly out of planarity with the pyrimidine core, which affects

    
     in UV-Vis.
    
  • Reactive Center: The 2-hydrazino group (

    
    ) is a strong nucleophile and capable of forming both intra- and intermolecular hydrogen bonds.
    
Computational Validation (DFT)

To validate experimental data, Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the standard reference point.

  • Geometry: The optimized structure typically shows the thiophene ring coplanar or slightly twisted (

    
    ) relative to the pyrimidine to maximize conjugation.
    
  • HOMO-LUMO: The HOMO is largely localized on the hydrazine and thiophene moieties, while the LUMO resides on the pyrimidine core.

Analytical Workflow

The following diagram outlines the critical path for structural validation, ensuring no impurities (such as the 2-chloro precursor or oxidized azo-derivatives) remain.

AnalyticalWorkflow Start Crude Product (2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine) TLC TLC Screening (MeOH:CHCl3 1:9) Start->TLC Purity Check TLC->Start Recrystallize IR FT-IR Analysis (Functional Groups) TLC->IR Pass NMR 1H & 13C NMR (Structural Framework) IR->NMR Confirm -NHNH2 MS Mass Spectrometry (Mw & Fragmentation) NMR->MS Confirm Regioisomer Final Validated Structure MS->Final Match Mw

Figure 1: Step-by-step analytical workflow for structural validation.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the substitution of the leaving group (usually -Cl or -SMe) by hydrazine.

Experimental Protocol
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Spectral Assignments

The disappearance of the C-Cl stretch (if synthesized from the chloropyrimidine) and the appearance of hydrazine modes are the primary indicators.

Functional GroupFrequency (

)
IntensityMode Description
Hydrazine (

)
3300 - 3450Medium/BroadAsymmetric & Symmetric stretching. Often appears as a doublet.
Hydrazine (

)
3150 - 3250MediumSecondary amine stretch. Broadened by H-bonding.
C=N (Pyrimidine) 1580 - 1620StrongRing stretching vibration.
C=C (Thiophene) 1400 - 1500MediumAromatic ring breathing.
N-N (Hydrazine) ~1100WeakCharacteristic single bond stretch.
C-S-C (Thiophene) 700 - 850StrongC-S stretching (fingerprint region).

Diagnostic Insight: If the peaks at 3300-3450 cm⁻¹ are absent, the reaction failed. If a sharp peak appears ~2200 cm⁻¹, check for nitrile impurities from precursors.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton environment. Solvent: DMSO-


 is required due to the low solubility of the pyrimidine derivative in 

and to observe exchangeable protons.
NMR Profile (400 MHz, DMSO- )
Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 (Pyrimidine) 8.20 - 8.60Singlet (

)
1HMost deshielded due to two adjacent N atoms. Diagnostic singlet.
Hydrazine (

)
8.00 - 9.50Broad (

)
1HHighly variable; disappears with

shake.
Thiophene (

-5')
7.60 - 7.80Doublet (

)
1HAdjacent to Sulfur; typical aromatic range.
Thiophene (

-3')
7.40 - 7.60Doublet (

)
1HAdjacent to C-4 linkage.
Thiophene (

-4')
7.10 - 7.25Triplet (

)
1HMiddle proton of the thiophene ring.
Hydrazine (

)
4.00 - 5.50Broad (

)
2HUpfield exchangeable protons.
Methyl (

)
2.10 - 2.40Singlet (

)
3HDistinct aliphatic singlet.

Critical Validation: The presence of the H-6 singlet is the most important check. If this is split or absent, the pyrimidine ring may have opened or reacted at the wrong position.

NMR Highlights
  • C-2 (Pyrimidine): ~160-165 ppm (Attached to Hydrazine).

  • C-4 (Pyrimidine): ~155-160 ppm (Attached to Thiophene).

  • C-6 (Pyrimidine): ~150-155 ppm.[1]

  • Methyl Carbon: ~15-20 ppm.

Mass Spectrometry & Fragmentation Logic

Objective: Confirm molecular weight and analyze stability. Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact).

Fragmentation Pathway

The molecule typically follows a predictable decay pattern useful for structural confirmation.

Fragmentation Parent Molecular Ion [M+H]+ (m/z ~207) Frag1 Loss of Hydrazine (-NH2NH2) [M - 32]+ Parent->Frag1 Primary Pathway Frag2 Loss of Methyl (-CH3) [M - 15]+ Parent->Frag2 Secondary Pathway Frag3 Thiophene Cation (m/z 83) Frag1->Frag3 Ring Cleavage

Figure 2: Expected mass spectral fragmentation pathway.

  • Molecular Ion: Expected

    
     at 
    
    
    
    (Calculated for
    
    
    ).
  • Base Peak: Often the pyrimidine core after losing the hydrazine moiety.

Experimental Synthesis & Purification Protocol

Note: This protocol is synthesized from standard methodologies for 2-hydrazinopyrimidines.

  • Precursor Dissolution: Dissolve 1.0 eq of 2-chloro-5-methyl-4-(2-thienyl)pyrimidine in Ethanol (EtOH).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80%, 3-5 eq) dropwise at room temperature.

    • Why Excess? To prevent the formation of the dimer (bis-pyrimidine hydrazine).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC.

  • Precipitation: Cool to

    
    . The product usually precipitates as a solid.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

    • Target Melting Point: Typically

      
       (Class characteristic).[2]
      

References

  • Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Source: Academia.edu Relevance: Establishes the core protocol for converting mercapto/chloro-pyrimidines to hydrazino-pyrimidines.

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Source: ResearchGate Relevance: Provides spectral data for thienyl-substituted pyrimidines, validating the thiophene ring's influence on NMR shifts.

  • Synthesis, Characterization, DFT Study... of Thiophene-Thiazole Scaffolds. Source: MDPI Relevance: Offers the theoretical basis (DFT B3LYP/6-311G) for analyzing thiophene-containing pharmacophores.

  • 4-Hydrazino-2-(methylsulfanyl)pyrimidine: Crystal Structure. Source: PubMed Central (NIH) Relevance: Confirms the planar geometry and hydrogen-bonding capabilities of the hydrazino-pyrimidine moiety.

Sources

Exploratory

Technical Guide: Molecular Architecture & Synthetic Utility of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine

Executive Summary 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a pyrimidine core substituted with a lipophilic thienyl moiety and a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a pyrimidine core substituted with a lipophilic thienyl moiety and a reactive hydrazine group, this molecule serves as a critical intermediate for synthesizing fused heterocyclic systems, particularly 1,2,4-triazolo[4,3-a]pyrimidines . These derivatives are extensively researched for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (e.g., EGFR/VEGFR-2 inhibition).

This guide provides a comprehensive technical analysis of the molecule's structural properties, robust synthetic protocols, and its application as a pharmacophore precursor.

Molecular Architecture & Physicochemical Properties[1][2][3]

The molecule comprises a central electron-deficient pyrimidine ring flanked by an electron-rich thiophene ring and a nucleophilic hydrazine tail. This "push-pull" electronic structure dictates its reactivity profile.

Structural Specifications
  • IUPAC Name: 2-Hydrazinyl-5-methyl-4-(thiophen-2-yl)pyrimidine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 206.27 g/mol

  • Core Geometry: Planar pyrimidine ring; the thienyl ring typically adopts a twisted conformation relative to the pyrimidine plane to minimize steric repulsion with the C5-methyl group.

Electronic Features & Tautomerism

The C2-hydrazine group is capable of amino-imino tautomerism. However, in solution (DMSO-


), the amino form (-NH-NH

)
predominates due to the preservation of aromaticity within the pyrimidine ring.
FeatureDescriptionPharmacological Implication
2-Thienyl Group Bioisostere of phenyl; electron-rich.Enhances lipophilicity and

-

stacking interactions with target protein active sites.
5-Methyl Group Steric bulk.Restricts rotation of the thienyl ring; blocks metabolic oxidation at the C5 position.
2-Hydrazino Group

-effect nucleophile.
Key handle for cyclization reactions; acts as a hydrogen bond donor/acceptor.

Synthetic Pathways: The "S-Methylation" Route

While chloropyrimidines are common precursors, the S-methylation/hydrazinolysis route is superior for thienyl-substituted pyrimidines to avoid electrophilic chlorination of the sensitive thiophene ring.

Step-by-Step Protocol

Step 1: Enaminone Formation

  • Reagents: 2-Acetylthiophene +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux in xylene or neat, 6–8 h.

  • Mechanism: Condensation reaction yielding 3-(dimethylamino)-1-(2-thienyl)-2-methylprop-2-en-1-one.

  • Critical Insight: The C5-methyl group is introduced here if using propiophenone derivatives, or later via specific reagents. For this specific target, using 1-(2-thienyl)propan-1-one with DMF-DMA is the direct route to install the C5-methyl.

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone intermediate + Thiourea + Sodium Ethoxide (NaOEt).

  • Conditions: Reflux in Ethanol, 4–6 h.

  • Product: 5-Methyl-4-(2-thienyl)pyrimidine-2(1H)-thione.

  • Why: Thiourea acts as a dinucleophile, closing the ring to form the stable thione.

Step 3: Activation via S-Methylation

  • Reagents: Thione intermediate + Methyl Iodide (MeI) + KOH.

  • Conditions: Stirring at 0°C to RT, DMF/Ethanol.

  • Product: 2-(Methylthio)-5-methyl-4-(2-thienyl)pyrimidine.

  • Why: Converts the poor leaving group (-SH/thione) into a potent leaving group (-SMe).

Step 4: Hydrazinolysis (Target Synthesis)

  • Reagents: 2-Methylthio intermediate + Hydrazine Hydrate (80-99%).

  • Conditions: Reflux in Ethanol, 10–12 h.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Safety: Hydrazine is toxic and potentially unstable; use adequate ventilation and blast shields.

Synthesis Workflow Diagram

Synthesis Start 1-(2-thienyl)propan-1-one Enaminone Enaminone Intermediate Start->Enaminone Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Enaminone Thione Pyrimidine-2-thione Enaminone->Thione Ring Closure Reagent2 Thiourea / NaOEt (Cyclization) Reagent2->Thione SMe 2-(Methylthio) Derivative Thione->SMe S-Alkylation Reagent3 MeI / Base (Activation) Reagent3->SMe Target 2-Hydrazino-5-methyl- 4-(2-thienyl)pyrimidine SMe->Target SNAr Reagent4 NH2NH2-H2O (Substitution) Reagent4->Target

Figure 1: Step-wise synthetic workflow from ketone precursor to final hydrazine target via the S-methylation pathway.

Structural Characterization Protocols

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • 3300–3100 cm

    
    :  Distinct doublet or broad band corresponding to the 
    
    
    
    stretching vibrations.
  • 1600–1580 cm

    
    : 
    
    
    
    stretching of the pyrimidine ring.
  • 690–700 cm

    
    : 
    
    
    
    stretching (Thiophene ring breathing).
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-



Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Hydrazine (-NH

)
4.0 – 4.5Broad Singlet (2H)Exchangeable with D

O.
Hydrazine (-NH-) 8.0 – 9.0Broad Singlet (1H)Deshielded by pyrimidine ring.
Pyrimidine H-6 8.1 – 8.4Singlet (1H)Characteristic aromatic proton.
Thiophene Protons 7.1 – 7.8Multiplets (3H)Typical aromatic region.[1]
C5-Methyl 2.1 – 2.4Singlet (3H)Upfield aliphatic signal.

Reactivity & Derivatization: The Triazolopyrimidine Gateway

The primary utility of 2-hydrazino-5-methyl-4-(2-thienyl)pyrimidine lies in its conversion to 1,2,4-triazolo[4,3-a]pyrimidines . This fusion rigidifies the structure, often enhancing biological potency.

Cyclization Mechanisms

Reaction with carboxylic acids or orthoesters leads to ring closure.

  • Method A (Orthoesters): Refluxing with triethyl orthoformate yields the unsubstituted triazole ring.

  • Method B (Carboxylic Acids): Reaction with R-COOH in

    
     yields C3-substituted derivatives.
    

Critical Note on Dimroth Rearrangement: Under basic conditions, 1,2,4-triazolo[4,3-a]pyrimidines may undergo a Dimroth rearrangement to form the thermodynamically more stable 1,2,4-triazolo[1,5-a]pyrimidines . This is a crucial consideration during structural assignment of the final drug candidate.

Reactivity Diagram

Reactivity Target 2-Hydrazino-5-methyl- 4-(2-thienyl)pyrimidine Triazolo 1,2,4-Triazolo[4,3-a]pyrimidine (Fused Heterocycle) Target->Triazolo Cyclization Hydrazone Schiff Base / Hydrazone (Antimicrobial) Target->Hydrazone Condensation Acid R-COOH / POCl3 Acid->Triazolo Aldehyde Ar-CHO / EtOH Aldehyde->Hydrazone Rearranged 1,2,4-Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Triazolo->Rearranged Dimroth Rearrangement (Basic Conditions)

Figure 2: Divergent synthesis pathways: Cyclization to fused triazoles vs. condensation to Schiff bases.

References

  • Synthesis of 2-Hydrazinopyrimidines

    • Title: Synthesis and Biological Activity of Some Novel Pyrimidine Deriv
    • Source: International Journal for Pharmaceutical Research Scholars (IJPRS), 2014.[2]

    • Context: Describes the general protocol for nucleophilic substitution of pyrimidine derivatives with hydrazine hydr
    • URL:

  • Thienyl-Pyrimidine Chemistry

    • Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.[3][4]

    • Source: Der Pharma Chemica, 2016.
    • Context: Details the synthesis of 4-(2-thienyl)
    • URL:

  • Mechanistic Insights (Hydrazinolysis)

    • Title: Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.[5][6]

    • Source: Indian Journal of Heterocyclic Chemistry, 2018.
    • Context: Provides mechanistic insight into the reactivity of the hydrazine group in pyrimidine systems.
    • URL:

  • Crystal Structure Analogues

    • Title: Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one.[7]

    • Source: Acta Crystallographica Section E, 2014.
    • Context: Provides crystallographic data on the geometry of the thienyl moiety in heterocyclic systems.
    • URL:

Sources

Foundational

Investigative Profiling of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine: A Multi-Target Kinase Inhibitor Scaffold

Topic: Potential Therapeutic Targets of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine Content Type: Technical Whitepaper / Investigative Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine Content Type: Technical Whitepaper / Investigative Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine (CAS: 1019257-99-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate for synthesizing hydrazone-based libraries, the core pharmacophore itself possesses intrinsic bioactivity.

This guide analyzes the compound’s structural capacity to inhibit Cyclin-Dependent Kinases (CDK4/6) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) , positioning it as a dual-mechanism candidate for oncology (anti-proliferative and anti-angiogenic). Furthermore, we explore its role as a "warhead precursor" for generating Schiff base derivatives with enhanced potency.

Chemical Architecture & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule into its functional domains. The structure-activity relationship (SAR) suggests a classic ATP-competitive kinase inhibitor motif.

DomainChemical MoietyBiological Function (SAR)
Hinge Binder 2-Hydrazino group (

)
Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.
Selectivity Pocket 4-(2-Thienyl) group A lipophilic moiety that occupies the hydrophobic pocket (Gatekeeper region) adjacent to the ATP binding site, conferring selectivity over other kinases.
Spacer/Orientation 5-Methyl group Provides steric bulk to orient the thienyl ring correctly and restricts rotational freedom, reducing the entropic penalty of binding.
Core Scaffold Pyrimidine Ring The central template that holds the pharmacophores in the correct vector geometry.

Primary Therapeutic Targets: Oncology

Based on structural homology with known inhibitors (e.g., thienopyrimidines), this scaffold is predicted to target two critical cancer signaling pathways.

Target A: Cyclin-Dependent Kinases (CDK4/6)

The proliferation of cancer cells is frequently driven by the dysregulation of the cell cycle.

  • Mechanism: The compound competes with ATP for the catalytic cleft of CDK4 and CDK6.

  • Downstream Effect: Inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the G1

    
     S phase transition .
    
  • Therapeutic Outcome: Cell cycle arrest and senescence in Rb-positive tumor cells (e.g., breast cancer, glioblastoma).

Target B: VEGFR-2 (Angiogenesis)[1]
  • Mechanism: The 4-thienyl moiety is critical here. Many VEGFR inhibitors utilize a heteroaryl group to occupy the hydrophobic back-pocket of the receptor tyrosine kinase.

  • Therapeutic Outcome: Inhibition of endothelial cell proliferation and migration, starving the tumor of oxygen and nutrients (Anti-angiogenic).

Visualization: The CDK4/6-Rb Signaling Pathway

The following diagram illustrates the intervention point of the compound within the cell cycle machinery.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) RTK RTK / Ras / Raf Signaling GrowthFactor->RTK Activates CyclinD Cyclin D RTK->CyclinD Upregulates CDK4_6 CDK4 / CDK6 (Kinase) CyclinD->CDK4_6 Binds Rb_E2F Rb-E2F Complex (Inactive) CDK4_6->Rb_E2F Phosphorylates Rb Inhibitor 2-Hydrazino-5-methyl- 4-(2-thienyl)pyrimidine Inhibitor->CDK4_6 Inhibits (ATP Competitive) Rb_Phos Rb-P (Hyperphosphorylated) Rb_E2F->Rb_Phos Dissociation E2F E2F (Transcription Factor) Rb_E2F->E2F Release S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes

Caption: Logical flow of CDK4/6 inhibition preventing the G1-S phase transition in tumor cells.

The "Scaffold" Strategy: Hydrazone Derivatization

While the parent hydrazine has activity, its primary utility in modern drug discovery is as a precursor . The terminal amino group (


) is highly nucleophilic.
  • Reaction: Condensation with aromatic aldehydes (e.g., isatin, benzaldehyde derivatives).

  • Product: Thienyl-pyrimidine Hydrazones .

  • Why do this? The resulting hydrazone (

    
    ) extends the molecule, allowing it to reach additional binding pockets (e.g., the solvent-exposed region) of the kinase, often increasing potency from micromolar (
    
    
    
    ) to nanomolar (
    
    
    ) range.

Experimental Validation Protocols

To validate this compound as a hit, the following standardized workflows are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the


 of the compound against recombinant CDK4/Cyclin D1.
  • Preparation: Dissolve compound in 100% DMSO (10 mM stock). Serial dilute (1:3) to create a 10-point dose-response curve.

  • Reaction Mix: Combine 2 ng recombinant CDK4/Cyclin D1, substrate (Rb peptide), and ATP (

    
    ) in kinase buffer.
    
  • Treatment: Add

    
     of compound dilution to 
    
    
    
    of enzyme mix. Incubate 10 min.
  • Initiation: Add

    
     ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection: Add

    
     ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 
    
    
    
    Kinase Detection Reagent (converts ADP to light).
  • Readout: Measure luminescence on a plate reader. Plot RLU vs. Log[Concentration].

Protocol B: Chemical Synthesis of Hydrazone Derivatives

Objective: Expand the library for SAR optimization.

  • Reagents: 1 eq. 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine + 1 eq. Substituted Benzaldehyde.

  • Solvent: Ethanol (EtOH) with catalytic Glacial Acetic Acid (3 drops).

  • Condition: Reflux at

    
     for 4–6 hours.
    
  • Workup: Cool to RT. The hydrazone product will precipitate. Filter, wash with cold EtOH, and recrystallize.

Visualization: Experimental Workflow

Workflow Step1 1. Chemical Synthesis (Reflux in EtOH) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. Kinase Assay (ADP-Glo / CDK4) Step2->Step3 Step4 4. Cell Viability (MTT / MCF-7 Cells) Step2->Step4 Decision Hit Validation? (IC50 < 1 uM) Step3->Decision Step4->Decision

Caption: Integrated workflow for synthesizing derivatives and validating biological activity.

References

  • Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4. Bioorganic & Medicinal Chemistry, 2009.

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases. Arch Pharm (Weinheim), 2017.[1]

  • Synthesis and biological activity of some pyrimidine derivatives. ResearchGate, 2025.

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 2020.

  • 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Versatile Scaffold for SAR Studies. BenchChem Technical Library.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine

Welcome to the technical support guide for the purification of crude 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will explore common issues, provide detailed troubleshooting steps, and present validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine?

A1: The impurity profile is highly dependent on the synthetic route, but when prepared via nucleophilic aromatic substitution (SNAr) from a 2-chloropyrimidine precursor, common impurities include:

  • Unreacted Starting Material: The 2-chloro-5-methyl-4-(2-thienyl)pyrimidine precursor is a frequent impurity. It is significantly less polar than the desired hydrazino product.

  • Oxidation Products: The hydrazine moiety can be susceptible to oxidation, especially if exposed to air at elevated temperatures during workup or purification.[1]

  • Ring-Opened Byproducts: Under harsh reaction conditions (e.g., prolonged heating at high temperatures), the pyrimidine ring itself can potentially undergo cleavage or rearrangement.[1][2]

  • Excess Hydrazine Hydrate: As a highly polar and water-soluble reagent, it is typically removed during aqueous workup but can persist in some cases.

Table 1: Common Impurities and Identification
ImpurityProbable CauseRelative Polarity (on Silica)Identification Tip
2-Chloro- precursorIncomplete reaction[1]LowHigher Rf value on TLC than the product.
Oxidation ProductsAir exposure at high temp[1]VariableOften colored; may present as multiple spots on TLC.
Hydrolysis ProductPresence of water at high tempHighLower Rf value on TLC; may streak.
Excess HydrazineReagent carryoverVery HighStays at the baseline on normal-phase TLC.
Q2: What are the primary recommended purification methods for this compound?

A2: The two most effective and widely used methods are recrystallization and flash column chromatography.[3][4] The choice depends on the specific impurity profile and the desired final purity. Recrystallization is often a cost-effective and scalable first-line approach for removing minor impurities from a solid product.[3] Flash chromatography provides more powerful separation for complex mixtures or for removing impurities with similar polarity to the product.[5]

Q3: My compound appears to be degrading on my silica gel column. What is happening?

A3: This is a common issue when purifying basic compounds on standard silica gel.[5] The hydrazine and pyrimidine nitrogen atoms in your molecule are basic and can interact strongly with the acidic silanol groups on the silica surface.[6] This strong interaction can not only cause significant peak tailing but can also catalyze the degradation of sensitive compounds.[5]

Troubleshooting and Optimization Guides

This section is formatted to address specific problems you may encounter during purification.

Recrystallization Troubleshooting

Problem: My compound will not crystallize from solution.

  • Causality & Solution: Crystal formation requires a supersaturated solution. If the solution is too dilute, or if the chosen solvent is too effective at room temperature, crystallization will not occur.

    • Action 1: Concentrate the Solution. Gently evaporate some of the solvent under reduced pressure to increase the concentration and re-cool.

    • Action 2: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed" crystal from a previous pure batch.

    • Action 3: Switch to a Two-Solvent System. If a single solvent fails, use a two-solvent "good/poor" system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol) where it is highly soluble. Then, add a "poor" solvent (e.g., water) in which it is insoluble dropwise until the solution becomes faintly cloudy (turbid).[3] Allow this to cool slowly.

Problem: My recrystallization yield is very low.

  • Causality & Solution: This typically happens if too much solvent was used initially, or if the solution was not cooled sufficiently to minimize the product's solubility.

    • Action 1: Minimize Hot Solvent. During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[7]

    • Action 2: Maximize Cooling. After the solution has cooled slowly to room temperature, place it in an ice bath or refrigerator for at least 30-60 minutes to maximize crystal precipitation before filtration.[3]

    • Action 3: Recover a Second Crop. Do not discard the filtrate immediately. Concentrate the mother liquor by about 50% and cool it again to see if a second, albeit likely less pure, crop of crystals will form.

Flash Column Chromatography Troubleshooting

Problem: My compound is streaking or tailing badly on the silica column.

  • Causality & Solution: As mentioned in FAQ Q3, this is characteristic of a basic compound interacting with acidic silica gel.[6]

    • Action 1: Modify the Mobile Phase. This is the most common and effective solution. Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et3N) or pyridine.[6] The modifier will compete with your product for the acidic sites on the silica, resulting in a much sharper, more symmetrical peak shape.

    • Action 2: Use a Different Stationary Phase. If a basic modifier is not effective or compatible with your molecule, consider using a less acidic stationary phase like neutral alumina.[6]

    • Action 3: Reduce the Sample Load. Overloading the column can exacerbate tailing. A typical ratio of silica gel to crude sample by weight is between 30:1 and 50:1.[5]

Problem: I am getting poor separation between my product and an impurity.

  • Causality & Solution: The polarity of your chosen mobile phase is not optimal for resolving the components of your mixture. The goal is to find a solvent system where the Rf of your target compound is approximately 0.2-0.4 on TLC, with clear separation from other spots.[3]

    • Action 1: Optimize the Solvent System with TLC. Test various solvent mixtures. For moderately polar compounds like this, common systems are Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3] If your spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., more hexane). If they are too low (low Rf), increase the polarity (e.g., more ethyl acetate or methanol).

    • Action 2: Use a Shallow Gradient. Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient of increasing polarity. Start with a low-polarity eluent that barely moves your compound, then slowly increase the percentage of the more polar solvent. This can significantly improve the resolution of closely-eluting compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point for purifying solid crude material that is estimated to be >80% pure.

  • Solvent Selection: Begin by testing solubility in small test tubes. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and methanol.[3][8] The ideal solvent will dissolve the crude material when hot but show low solubility when cold.

  • Dissolution: Place the crude 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter it through a pre-heated funnel with fluted filter paper to remove them.[3]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent to rinse away any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for complex mixtures or when recrystallization fails to provide adequate purity.

  • TLC Method Development:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).[3]

    • Add 1% triethylamine to each solvent system to prevent peak tailing.[6]

    • Spot your crude material on TLC plates and develop them in the prepared chambers.

    • The ideal solvent system will give your target compound an Rf value of ~0.3 and show good separation from all major impurities.[6]

  • Column Packing:

    • Select an appropriately sized column. A common guideline is a 40-50:1 ratio of silica gel to crude material by weight.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, level bed. Ensure no air bubbles are trapped. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and generally provides better resolution than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Systematically monitor the fractions by TLC to determine which ones contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine.

Visual Workflows

Diagram 1: Purification Method Selection

Start Crude Product CheckPurity Initial Purity Assessment (TLC/NMR) Start->CheckPurity IsSolid Is the crude material a solid? CheckPurity->IsSolid HighPurity Purity >80%? IsSolid->HighPurity Yes Chromatography Use Flash Column Chromatography IsSolid->Chromatography No (Oil) Recrystallize Attempt Recrystallization HighPurity->Recrystallize Yes HighPurity->Chromatography No Success Pure Product Recrystallize->Success Failure Still Impure Recrystallize->Failure Chromatography->Success Failure->Chromatography

Caption: A decision tree for selecting the appropriate purification method.

Diagram 2: Flash Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. Develop TLC Method (Rf ≈ 0.3, add 1% Et3N) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Sources

Reference Data & Comparative Studies

Validation

Assessing the Selectivity of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine (HMTP) Against a Kinase Panel

Executive Summary: The Scaffold Challenge 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine (referred to herein as HMTP ) represents a classic "privileged structure" in medicinal chemistry. Pyrimidine cores fused with thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine (referred to herein as HMTP ) represents a classic "privileged structure" in medicinal chemistry. Pyrimidine cores fused with thiophenes or substituted with hydrazines are frequently utilized as intermediates to synthesize potent kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) or as fragment-based screening hits.

However, assessing the selectivity of HMTP presents a unique challenge. Unlike optimized clinical candidates, HMTP contains a hydrazine moiety (


) at the C2 position. While this group facilitates hydrogen bonding with the kinase hinge region (mimicking the adenine ring of ATP), it also introduces significant risks of pan-assay interference (PAINS) , redox cycling, and promiscuous binding.

This guide outlines the rigorous methodology required to assess HMTP’s true kinase selectivity, distinguishing genuine ATP-competitive inhibition from assay artifacts, and compares its performance against structurally related alternatives.

Comparative Analysis: HMTP vs. Structural Alternatives

To understand the selectivity profile of HMTP, it must be benchmarked against both a "dirty" control and an "optimized" scaffold.

The Comparison Matrix
FeatureHMTP (The Candidate) Alternative A: Staurosporine Alternative B: ZM-447439 (Analog)
Role Fragment Hit / IntermediatePan-Kinase ReferenceOptimized Aurora/CDK Inhibitor
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Low / Promiscuous Very Low (Pan-Kinase)High (Target Specific)
Key Liability Hydrazine Reactivity (Redox/Covalent)CytotoxicitySolubility
Primary Targets CDKs, GSK3

, Aurora
Majority of KinomeAurora A/B
Assay Risk High (False Positives)LowLow
Performance Insight
  • HMTP: Often exhibits single-digit micromolar IC

    
     values against a broad range of Ser/Thr kinases (CDKs, Aurora) but lacks the steric "gatekeeper" fit required for high selectivity. The hydrazine group often leads to artificial potency in biochemical assays involving redox-sensitive detection.
    
  • Optimized Analogs (e.g., Thienopyrimidines): When the hydrazine of HMTP is cyclized (e.g., into a pyrazole or triazole ring), selectivity improves dramatically. The rigidification locks the molecule into a bioactive conformation that fits specific kinase pockets (e.g., Aurora A), reducing off-target binding.

Critical Mechanism: The "Hydrazine Liability" in Profiling

Before running a panel, one must understand why HMTP behaves promiscuously.

  • Hinge Binding: The pyrimidine N1 and the hydrazine -NH- mimic the Adenine N1 and exocyclic amine, forming strong H-bonds with the kinase hinge backbone.[1]

  • Structural Alert (PAINS): The free hydrazine is nucleophilic and redox-active. In assays using DTT or metal co-factors, HMTP can generate hydrogen peroxide or sequester metals, inhibiting kinases non-specifically.

Senior Scientist Recommendation: Never rely solely on a single assay format (e.g., fluorescence intensity) for HMTP. You must validate hits using an orthogonal biophysical method (e.g., SPR or Thermal Shift) that is less susceptible to fluorescence interference.

Strategic Workflow: Selectivity Assessment Protocol

To objectively assess HMTP, follow this "Filter-Then-Profile" workflow. This system is designed to eliminate false positives early.

Phase I: The "Clean" Filter (Thermal Shift Assay)

Goal: Determine if HMTP binds the kinase domain or merely interferes with the assay signal.

Protocol:

  • Mix: 2

    
    M Kinase Domain + Sypro Orange Dye + Buffer.
    
  • Add: HMTP at 10

    
    M and 100 
    
    
    
    M.
  • Run: Melt curve (

    
    ).
    
  • Readout: Look for

    
     (Shift in melting temperature).
    
    • Positive Result:

      
       indicates physical binding (stabilization).
      
    • Negative Result: No shift implies the compound does not bind, even if enzymatic assays show inhibition (likely false positive).

Phase II: The Golden Standard (Radiometric Panel)

Goal: Quantify selectivity across the kinome without optical interference. Why Radiometric? Fluorescence-based assays (FRET/TR-FRET) are prone to interference by the hydrazine group of HMTP.


-ATP radiometric assays are the gold standard for this chemistry.

Recommended Panel Composition (The "Gatekeeper" Set):

  • CDK2/CyclinA: (Structural fit for pyrimidines)

  • GSK3

    
    :  (Common off-target)
    
  • Aurora A/B: (Thiophene-pyrimidine target)

  • Lck/Src: (Tyrosine kinase reference)

  • InsR: (Selectivity control - distinct structural class)

Phase III: Visualization of Selectivity (Gini Coefficient)

Calculate the Gini Coefficient for HMTP to quantify selectivity:



  • Interpretation: A score near 0.0 indicates a pan-kinase inhibitor (like Staurosporine). A score near 1.0 indicates a highly selective inhibitor. HMTP typically scores 0.35 - 0.45 , indicating moderate promiscuity.

Visualizing the Workflow

The following diagram illustrates the decision logic for profiling HMTP, ensuring resources are not wasted on false positives.

G Start Compound: HMTP (2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine) Risk Risk Assessment: Hydrazine Moiety (PAINS Alert) Start->Risk Step1 Phase I: Thermal Shift Assay (Orthogonal Binding Check) Risk->Step1 Required Validation Decision1 Tm Shift > 2°C? Step1->Decision1 Stop STOP: False Positive (Assay Interference) Decision1->Stop No Step2 Phase II: Radiometric Panel (33P-ATP Gold Standard) Decision1->Step2 Yes Analysis Data Analysis: Selectivity Score (Entropy/Gini) Step2->Analysis Outcome Outcome: Valid Hit vs. Promiscuous Binder Analysis->Outcome

Caption: Logical workflow for validating HMTP, prioritizing physical binding confirmation (Thermal Shift) before expensive kinome profiling to rule out hydrazine-mediated assay interference.

Representative Data: What to Expect

When profiling HMTP, the data often reveals a "cluster" of inhibition around kinases with accessible cysteine residues or specific hinge geometries.

Table 1: Representative Selectivity Profile (1


M HMTP) 
Kinase Target% Inhibition (Radiometric)

(Thermal Shift)
Interpretation
CDK2/CycA 85%+4.5°CTrue Positive: Strong structural fit.
Aurora A 78%+3.8°CTrue Positive: Thiophene moiety fit.
GSK3

92%+5.1°CTrue Positive: Common pyrimidine target.
MAPK1 (ERK2) 45%+0.5°CNon-Specific: Weak binding.
InsR 12%0.0°CSelective: Does not bind insulin receptor.
DAPK1 95%+0.2°CFalse Positive: High inhibition but low binding stability (likely redox artifact).

Note: The discrepancy in DAPK1 (high inhibition, low thermal shift) is a classic signature of hydrazine-mediated interference, validating the need for the dual-assay approach.

Pathway Context: The Pyrimidine-Thiophene Scaffold

HMTP is rarely the end-point. It is structurally significant because it serves as the precursor to Thienopyrimidines , which are potent inhibitors of the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.

Pathway HMTP HMTP (Precursor/Hit) Cyclization Cyclization (Synthetic Optimization) HMTP->Cyclization Target1 Aurora Kinase (Mitosis) HMTP->Target1 Low Selectivity Target2 CDK / Cyclin (Cell Cycle) HMTP->Target2 Low Selectivity Thieno Thienopyrimidine (Optimized Scaffold) Cyclization->Thieno Thieno->Target1 High Potency Target3 VEGFR (Angiogenesis) Thieno->Target3 Dual Inhibition

Caption: Structural evolution from HMTP (promiscuous precursor) to optimized Thienopyrimidines, showing the refinement of target specificity (Aurora/VEGFR) through synthetic modification.

References

  • Vertex Pharmaceuticals. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors. PubMed. Link

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 2-Hydrazinopyridine derivatives and biological activity. PubChem Database.[2] Link

  • MDPI Molecules. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Link

  • ResearchGate. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity.[3][4][5] ResearchGate.[6] Link

  • Journal of Medicinal Chemistry. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases.[7] PubMed. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.